6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a methylthio substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of kinase inhibitors.
Mechanism of Action
Target of Action
The primary targets of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can lead to a decrease in tumor proliferation and survival .
Biochemical Pathways
The affected pathways are those regulated by the targeted kinases. These pathways are involved in a wide range of cellular processes, including cell growth, division, and survival . The downstream effects of inhibiting these pathways can include reduced tumor growth and increased cell death .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of kinase activity, leading to a decrease in the signaling pathways that promote cell growth and survival . This can result in reduced tumor growth and increased cell death .
Biochemical Analysis
Biochemical Properties
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cAMP-phosphodiesterase, where this compound acts as an inhibitor, preventing the breakdown of cAMP and thereby modulating cellular signaling pathways . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also enhances the biosynthesis of prostacyclin (PGI2), which plays a role in reducing pulmonary hypertension .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of cancer cells by interfering with the deamination of adenosine and the formation of thrombi . This compound also affects the proliferation and survival of cells by modulating kinase activity, which is crucial for cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and thereby increasing the levels of cAMP within the cell . This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity and function . Additionally, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cAMP-phosphodiesterase activity and prolonged elevation of cAMP levels, leading to continuous modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and preventing thrombocytopenia . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its interaction with cytochrome P450 enzymes, which play a role in its biotransformation and elimination from the body . This compound also affects metabolic flux by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to serum albumin, influencing its distribution and accumulation in various tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the key intermediate 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be synthesized and then treated with an amine at elevated temperatures in N-methyl-2-pyrrolidone (NMP) to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, such as palladium-based catalysts, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a kinase inhibitor, making it a candidate for cancer therapy research.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Quinazolines: Known for their use as kinase inhibitors in cancer therapy.
Pyrimido[4,5-d]pyrimidine: Another fused pyrimidine system with potential biological activities.
Uniqueness: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological properties and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development and other applications in medicinal chemistry.
Properties
IUPAC Name |
6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSUCXARYTYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=NNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514657 | |
Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55084-74-7 | |
Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55084-74-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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